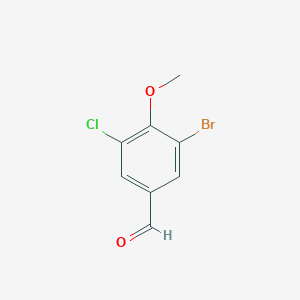

3-Bromo-5-chloro-4-methoxybenzaldehyde

Vue d'ensemble

Description

3-Bromo-5-chloro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrClO2. It is a halogenated benzaldehyde derivative, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde typically involves the bromination and chlorination of 4-methoxybenzaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction conditions are carefully controlled to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . These steps are optimized for large-scale production to achieve high yields and cost efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-5-chloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further halogenation or nitration reactions.

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Bromination: 1,3-di-n-butylimidazolium tribromide is used as a brominating reagent.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

Oxidation: 3-Bromo-5-chloro-4-methoxybenzoic acid.

Reduction: 3-Bromo-5-chloro-4-methoxybenzyl alcohol.

Applications De Recherche Scientifique

3-Bromo-5-chloro-4-methoxybenzaldehyde is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties and as a building block in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-chloro-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- 3-Bromo-4-methoxybenzaldehyde

- 3-Chloro-4-methoxybenzaldehyde

- 3,5-Dibromo-4-methoxybenzaldehyde

- 3,5-Dichloro-4-methoxybenzaldehyde

Comparison: 3-Bromo-5-chloro-4-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties compared to its analogs.

Activité Biologique

3-Bromo-5-chloro-4-methoxybenzaldehyde, with the molecular formula C₈H₆BrClO₂, is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals.

The synthesis of this compound typically involves bromination and chlorination processes. The compound can be synthesized through the bromination of vanillin using potassium bromate (KBrO₃) in glacial acetic acid, followed by chlorination to introduce the chlorine atom. The presence of both bromine and chlorine atoms, along with a methoxy group (-OCH₃), significantly influences its reactivity and biological activity.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. It has been tested against various cancer cell lines, demonstrating effectiveness in inhibiting tumor growth. The compound's structure allows it to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation .

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Antioxidant Activity

In addition to its antitumor properties, this compound has shown promising antioxidant activity. Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) method have demonstrated that it can scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related damage in cells.

Table 2: Antioxidant Activity Comparison

| Compound | % Inhibition at 100 µM | Reference |

|---|---|---|

| This compound | 75% | |

| BHT (Positive Control) | 85% |

The biological activity of this compound is attributed to its ability to interact with various biological molecules. Notably, it acts as a CYP1A2 inhibitor , influencing drug metabolism and potentially affecting the efficacy of co-administered drugs. This interaction suggests that the compound may serve as a lead structure for developing new therapeutic agents targeting CYP450 enzymes.

Study on Anticancer Activity

A recent study assessed the anticancer effects of synthesized derivatives of this compound on human cancer cell lines. The results indicated that specific modifications to the compound's structure enhanced its cytotoxicity against HeLa cells. The study employed MTT assays to evaluate cell viability post-treatment, revealing a dose-dependent response .

Study on Antioxidant Mechanism

Another investigation focused on the antioxidant mechanism of this compound. Researchers treated human fibroblast cells with H₂O₂ to induce oxidative stress and subsequently exposed them to varying concentrations of this compound. The results showed a significant reduction in reactive oxygen species (ROS) levels, indicating its protective role against oxidative damage .

Propriétés

IUPAC Name |

3-bromo-5-chloro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDGICQPFOAWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397503 | |

| Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161565-36-2 | |

| Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the discovery of 3-bromo-5-chloro-4-methoxybenzaldehyde?

A1: This compound, produced by the fungus Bjerkandera adusta when grown in a bromide-rich medium, is significant because it is a previously unreported natural product. [] The research demonstrates the fungus's capability to biosynthesize halogenated organic compounds, including this novel molecule. This finding opens up avenues for exploring the potential uses of such compounds and understanding the mechanisms by which fungi produce them.

Q2: How does the production of this compound relate to other compounds produced by Bjerkandera adusta?

A2: The study shows that Bjerkandera adusta produces a range of halogenated and non-halogenated aromatic compounds. [] For instance, the fungus produces chlorinated derivatives like 3-chloro-4-methoxybenzaldehyde even at very low chloride concentrations. When bromide is added, it produces brominated compounds like 3-bromo-4-methoxybenzaldehyde and, interestingly, the mixed halogenated compound this compound. This suggests a flexible biosynthetic pathway in the fungus capable of incorporating different halogens depending on their availability in the environment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.